![molecular formula C8H15NO3 B1316601 3-[(2,2-二甲基丙酰)氨基]丙酸 CAS No. 5910-56-5](/img/structure/B1316601.png)
3-[(2,2-二甲基丙酰)氨基]丙酸
描述
“3-[(2,2-Dimethylpropanoyl)amino]propanoic acid” is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 . It is also known as β-Alanine, N-(2,2-dimethyl-1-oxopropyl)-;3-(2,2-dimethylpropanamido)propanoic acid;N-(2,2-Dimethyl-1-oxopropyl)-beta-alanine .
Molecular Structure Analysis
The molecular structure of “3-[(2,2-Dimethylpropanoyl)amino]propanoic acid” consists of an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha (α) carbon (the one directly bonded to the carboxyl functional group) .科学研究应用
1. 应用于酸性气体分离过程
Blanco等人(2017年)的研究调查了胺类水溶液,包括3-二甲基氨基-1-丙胺和3-二甲基氨基-1-丙醇,以探讨它们在酸性气体分离过程中的潜在用途。这项研究提供了有关密度、声速、粘度和表面张力等物理性质的宝贵数据,这些数据对气体分离过程中受质量传递控制的操作至关重要(Blanco, García-Abuín, Gómez‐Díaz, & Navaza, 2017)。
2. 在抗癌化合物合成中的作用
Rayes等人(2020年)合成了一系列基于甲基-3-(4-氯苯基)-3-羟基-2,2-二甲基丙酸甲酯结构修饰的化合物,展示了这些化合物作为组蛋白去乙酰化酶抑制剂(HDACIs)具有显著抗癌活性的潜力。这项研究突出了3-[(2,2-二甲基丙酰)氨基]丙酸衍生物在开发新型抗癌药物中的作用(Rayes et al., 2020)。
3. 在晶体学和氢键研究中的重要性
Kant等人(2014年)对与3-[(2,2-二甲基丙酰)氨基]丙酸相关的化合物中的氢键模式进行了研究。这项研究对于理解晶体学中的分子结构和相互作用具有重要意义,有助于材料科学和分子工程领域(Kant, Maiti, Awasthi, & Agarwal, 2014)。
4. 在聚合材料开发中的应用
Aly和El-Mohdy(2015年)探索了使用各种胺类化合物(包括3-[(2,2-二甲基丙酰)氨基]丙酸衍生物)改性聚乙烯醇/丙烯酸水凝胶。这项研究有助于开发具有改善的热稳定性和生物活性的聚合材料,可能在医疗应用中有用(Aly & El-Mohdy, 2015)。
5. 在酶合成中的应用
Chen等人(2011年)研究了合成(S)-氨基酸的酶路线,这是合成抗糖尿病药物的关键中间体。这项研究展示了在酶合成过程中使用3-[(2,2-二甲基丙酰)氨基]丙酸衍生物的潜力,突出了它在制药制造中的重要性(Chen et al., 2011)。
属性
IUPAC Name |
3-(2,2-dimethylpropanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)7(12)9-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDIQYQCSVGLNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585481 | |
| Record name | N-(2,2-Dimethylpropanoyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,2-Dimethylpropanoyl)amino]propanoic acid | |
CAS RN |
5910-56-5 | |
| Record name | N-(2,2-Dimethylpropanoyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


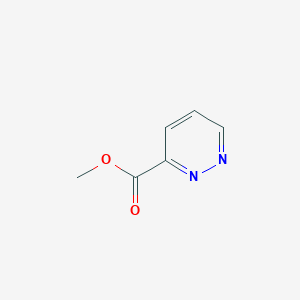


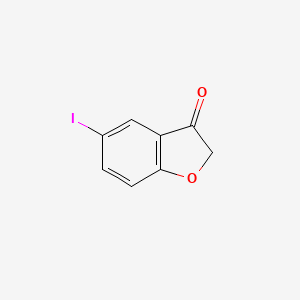
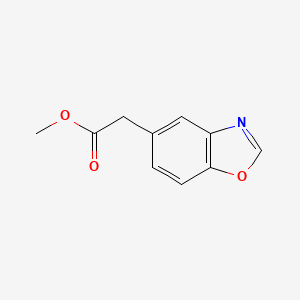
![Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1316548.png)
![Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1316564.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1316566.png)
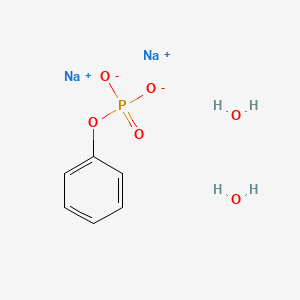
![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B1316575.png)
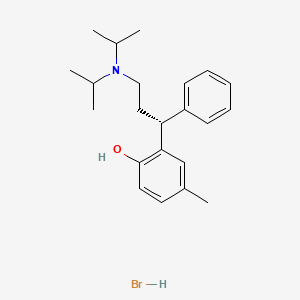
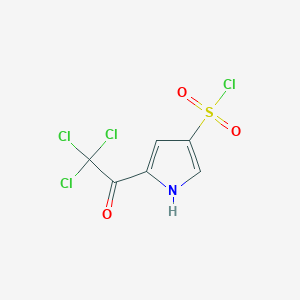
![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1316583.png)
![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)